molecular formula C23H19N3 B2457141 N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline CAS No. 941961-83-7

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline

Cat. No.: B2457141
CAS No.: 941961-83-7
M. Wt: 337.426
InChI Key: LXGAEQQANGITMB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline is a compound that belongs to the family of phenanthroimidazole derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a phenanthroimidazole core with a dimethylamino group attached to the phenyl ring, which contributes to its electronic properties.

Preparation Methods

The synthesis of N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline typically involves a multi-step process One common synthetic route includes the condensation of o-phenylenediamine with an aromatic aldehyde to form the imidazole ringThe reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like sulfur .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Scientific Research Applications

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline can be compared with other phenanthroimidazole derivatives such as:

  • 2-pyridyl-1H-phenanthro[9,10-d]imidazole
  • 2-phenyl-1H-phenanthro[9,10-d]imidazole
  • 4-nitrophenyl-1H-phenanthro[9,10-d]imidazole

These compounds share similar structural features but differ in their substituents, which can significantly impact their photophysical properties and applications. For instance, the presence of electron-withdrawing groups like nitro can enhance the compound’s fluorescence and stability .

Properties

IUPAC Name

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3/c1-26(2)16-13-11-15(12-14-16)23-24-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(21)25-23/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGAEQQANGITMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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